molecular formula C14H11NO3 B2848869 Ethyl 4-(5-cyano-2-furyl)benzoate CAS No. 57666-76-9

Ethyl 4-(5-cyano-2-furyl)benzoate

Cat. No.: B2848869
CAS No.: 57666-76-9
M. Wt: 241.246
InChI Key: QWYSQQBXVILKTE-UHFFFAOYSA-N
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Description

Ethyl 4-(5-cyano-2-furyl)benzoate is an organic compound with the molecular formula C14H11NO3. It is known for its unique structure, which includes a benzoate ester linked to a furan ring with a cyano group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(5-cyano-2-furyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 4-aminobenzoate with cyanothioacetamide and furfural. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium ethoxide, and involves heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using industrial reactors and continuous flow processes to ensure efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-cyano-2-furyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(5-cyano-2-furyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(5-cyano-2-furyl)benzoate involves its interaction with various molecular targets. For instance, its analgesic effects are believed to be mediated through the inhibition of cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory response. Molecular docking studies have shown that the compound can bind to these enzymes, thereby reducing pain and inflammation .

Comparison with Similar Compounds

Ethyl 4-(5-cyano-2-furyl)benzoate can be compared to other compounds with similar structures, such as:

    Ethyl 4-(2-furyl)benzoate: Lacks the cyano group, which may affect its reactivity and biological activity.

    Ethyl 4-(5-cyano-2-thienyl)benzoate: Contains a thiophene ring instead of a furan ring, which can influence its chemical properties and applications.

    Ethyl 4-(5-cyano-2-pyridyl)benzoate:

This compound stands out due to its unique combination of a furan ring and a cyano group, which confer specific chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 4-(5-cyanofuran-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-2-17-14(16)11-5-3-10(4-6-11)13-8-7-12(9-15)18-13/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYSQQBXVILKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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